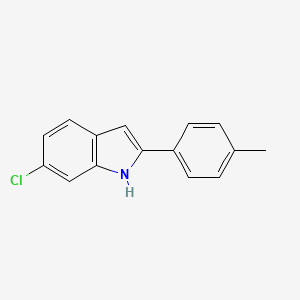

6-Chloro-2-(p-tolyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12ClN |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

6-chloro-2-(4-methylphenyl)-1H-indole |

InChI |

InChI=1S/C15H12ClN/c1-10-2-4-11(5-3-10)14-8-12-6-7-13(16)9-15(12)17-14/h2-9,17H,1H3 |

InChI Key |

ZURGNZJLTDJFFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 2 P Tolyl 1h Indole and Its Derivatives

Retrosynthetic Analysis of the 6-Chloro-2-(p-tolyl)-1H-indole Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. acs.orgnih.gov The analysis for this compound identifies several key bond disconnections that suggest viable forward synthetic routes.

The most intuitive disconnections are of the bonds formed during the indole (B1671886) ring closure. The primary retrosynthetic pathways are:

C2-N1 and C3-C3a Bond Disconnection (Fischer Indole Synthesis): This is the most classic approach. Disconnecting these bonds leads back to a (4-chlorophenyl)hydrazine and a ketone, specifically a p-tolyl-substituted carbonyl compound like 1-(p-tolyl)ethan-1-one. This is a convergent approach, bringing two key fragments together in a single cyclization step.

C2-C3 and N1-C7a Bond Disconnection (Madelung/Bischler-Möhlau type): This pathway involves the formation of the C2-C3 bond, often from an N-acylated o-toluidine (B26562) derivative. For the target molecule, this would imply an intramolecular cyclization of N-(4-chloro-2-methylphenyl)-p-toluamide or a related species.

C2-N1 and C2-Aryl Bond Disconnection (Palladium-Catalyzed Strategies): Modern cross-coupling methods allow for the disconnection of the N1-C2 bond and the C2-aryl bond. This could involve a sequence where a 2-haloaniline derivative is first coupled with a p-tolyl component (e.g., via Suzuki or Stille coupling) followed by an intramolecular cyclization, or a direct coupling of a hydrazine (B178648) with an aryl halide.

These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical and Modern Approaches to 1H-Indole Synthesis Relevant to the 6-Chloro-2-(p-tolyl) Motif

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered in 1883, remains one of the most robust and widely used methods for preparing indole rings. researchgate.netresearchgate.net The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde. acs.orgresearchgate.net

For the synthesis of this compound, the logical starting materials are (4-chlorophenyl)hydrazine and a p-tolyl ketone, such as 4'-methylacetophenone (B140295) (1-(p-tolyl)ethan-1-one).

Reaction Scheme:

Hydrazone Formation: (4-chlorophenyl)hydrazine reacts with 4'-methylacetophenone to form the corresponding hydrazone.

Cyclization: The hydrazone, in the presence of an acid catalyst, undergoes a acs.orgacs.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. youtube.com

A variety of acid catalysts can be employed, including Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid, or Lewis acids such as zinc chloride. researchgate.netresearchgate.net Microwave-assisted protocols have also been developed to accelerate the reaction. researchgate.net

| Catalyst | Conditions | Outcome | Reference |

| Polyphosphoric Acid (PPA) | 70-80°C | Effective for cyclization of isolated hydrazones. | researchgate.net |

| Zinc Chloride (ZnCl₂) | Heating | Classic Lewis acid catalyst for Fischer synthesis. | researchgate.net |

| Microwave Irradiation | Acid catalyst (e.g., PPA) | Rapid, one-pot synthesis from hydrazine and ketone. | researchgate.net |

This table presents common catalysts and conditions applicable to the Fischer Indole Synthesis.

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies

Palladium catalysis has revolutionized the synthesis of complex aromatic heterocycles, including indoles. These methods offer high efficiency and broad functional group tolerance. mdpi.com Strategies relevant to the this compound skeleton include Heck, Sonogashira, and Suzuki couplings followed by cyclization.

Heck Reaction: A palladium-catalyzed reaction between an o-haloaniline and an alkene can be used. For the target molecule, a potential route involves the reaction of 2-amino-5-chlorostyrene with a p-tolyl halide, followed by cyclization. More advanced cascade reactions, like an ortho-amination/ipso-Heck cyclization, can construct C3,C4-disubstituted indoles from ortho-substituted aryl iodides and N-benzoyloxy allylamines. nih.gov

Sonogashira Coupling: The coupling of an o-haloaniline with a terminal alkyne is a powerful route to 2-substituted indoles. The synthesis of this compound could be envisioned by coupling 2-amino-5-chloroiodobenzene with 1-ethynyl-4-methylbenzene. The resulting 2-(alkynyl)aniline intermediate then undergoes a palladium-catalyzed or base-mediated cyclization. mdpi.comnih.gov

Suzuki Coupling: This involves the cross-coupling of an organoboron compound with an organohalide. A plausible route could involve the coupling of a (4-chloro-2-aminophenyl)boronic acid derivative with a p-tolyl halide, followed by a cyclization step to form the indole ring.

These cross-coupling reactions provide modular and flexible access to polysubstituted indoles, allowing for the late-stage introduction of the p-tolyl group. nih.gov

| Reaction Type | Key Reactants | Catalyst System (Typical) | Outcome |

| Heck-type | o-haloaniline, alkene | Pd(OAc)₂, Ligand (e.g., phosphine) | Forms C-C bond, followed by cyclization |

| Sonogashira | o-haloaniline, terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) cocatalyst | Forms 2-(alkynyl)aniline intermediate for cyclization |

| Suzuki | Aryl boronic acid, aryl halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Forms biaryl linkage prior to cyclization |

This table summarizes key palladium-catalyzed reactions applicable for constructing the indole core.

Oxidative Cyclization Reactions

Oxidative cyclization methods generate the indole nucleus through the formation of key bonds under oxidative conditions. These modern techniques often utilize transition metals or electrochemical methods to achieve the desired transformation.

An example of a relevant transformation is the dearomatization of 2-arylindoles. While this reaction modifies a pre-existing indole, the principles of oxidative C-C and C-N bond formation are pertinent. For instance, electrochemical oxidative dearomatization of 2-arylindoles can lead to the synthesis of 2,2-disubstituted indolin-3-ones. researchgate.netacs.org This highlights the ability to functionalize the C2 position under oxidative conditions. More direct approaches could involve the oxidative cyclization of N-aryl enamines or related substrates, where an oxidizing agent promotes the ring-closing step. Iron(III)-catalyzed ring-opening and annulation of 2-arylindoles with diamines to form quinoxalines further demonstrates the utility of oxidative transformations on this scaffold. acs.org

Electrochemical Synthetic Routes

Electrosynthesis offers a sustainable and powerful alternative to traditional chemical methods, often proceeding under mild conditions without the need for stoichiometric chemical oxidants or reductants. Divergent electrochemical synthesis of indoles has been reported, where the reaction pathway can be controlled by tuning the properties of the starting material, such as the acidity of an amide proton on a 2-styrylaniline precursor. nih.gov

For the synthesis of a 6-chloro-2-aryl indole, one could envision an electrochemical intramolecular C-N coupling of a suitably substituted 2-styrylaniline. The selectivity and efficiency of such a reaction would depend on the electrochemical potential, solvent, and electrolyte used. The use of electrochemistry in cascade sequences, such as the synthesis of quinoxalines from 2-arylindoles, showcases the potential for complex molecule synthesis in a single pot. acs.org

Cascade and Domino Reactions for Advanced Indole Structures

Cascade or domino reactions are highly efficient processes where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. rsc.org These strategies allow for the rapid construction of molecular complexity from simple starting materials.

Domino Reaction of Fluorotoluenes and Nitriles: A transition-metal-free approach for synthesizing 2-aryl indoles involves the reaction of 2-fluorotoluenes with nitriles in the presence of a strong base. researchgate.netresearchgate.net To synthesize the target molecule, 4-chloro-2-fluorotoluene (B1583580) could be reacted with p-tolyl cyanide. This method provides direct access to the 2-aryl indole core.

Cascade Reactions of Nitrones and Allenes: The reaction between nitrones and allenes can be controlled by catalysts to produce various indole derivatives, demonstrating a powerful method for building diverse libraries of these heterocycles. nih.gov

Palladium/Norbornene Catalysis: A cascade process involving ortho-amination and ipso-Heck cyclization can build C3,C4-disubstituted indoles. nih.gov While targeting a different substitution pattern, this illustrates the power of cascade catalysis in indole synthesis.

These advanced strategies are at the forefront of synthetic chemistry, offering elegant and atom-economical routes to complex heterocyclic systems like this compound. rsc.org

Specific Synthetic Routes to this compound Analogues

The construction of the this compound framework can be achieved through several established and innovative synthetic routes. These methods offer varying degrees of efficiency, regioselectivity, and substrate scope.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single synthetic operation. organic-chemistry.orgacs.org While a direct one-pot, three-component synthesis of this compound from simple precursors like 4-chloroaniline (B138754), a p-tolyl-containing fragment, and a two-carbon unit is an attractive but challenging goal, several MCRs can be envisioned or have been developed for related indole syntheses. For instance, a domino protocol for the synthesis of 7-arylbenzo[c]acridine-5,6-diones has been developed using a one-pot, three-component reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and aromatic amines. rsc.org Such strategies, if adapted, could potentially lead to the streamlined synthesis of the target indole. A one-pot synthesis of indole-pyrrole hybrids has also been developed via a formal [3 + 2] cycloaddition, highlighting the power of MCRs in building complex heterocyclic systems. acs.org

Chemoselective Annulation Pathways

Chemoselective annulation, the formation of a ring onto a pre-existing structure with high selectivity, is a cornerstone of indole synthesis. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne, represents a powerful tool for constructing 2,3-disubstituted indoles. acs.org In the context of this compound, this would involve the coupling of 2-iodo-4-chloroaniline with a p-tolyl-substituted alkyne. The regioselectivity of the alkyne insertion is a critical factor in this synthesis.

Another notable annulation method is the Bischler-Möhlau indole synthesis, which involves the reaction of an α-bromo-acetophenone with an excess of an aniline. nih.gov To synthesize the target compound via this route, one could react α-bromo-p-tolylacetophenone with 4-chloroaniline.

Palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline derivatives also offers a route to indoles, where the ligand can control the selectivity of the intramolecular transformation. nih.gov A site-selective synthesis of indanyl-substituted indoles has been achieved through a Nazarov-type cyclization, demonstrating the potential for complex annulations. rsc.org

Introduction of Halogen Substituents at Position 6 of the Indole Core

The introduction of a chlorine atom at the C6 position of the indole ring can be achieved either by starting with a pre-chlorinated precursor, such as 4-chloroaniline nih.gov or 4-chlorophenylhydrazine, wikipedia.orgbyjus.comsharif.edunih.gov or by direct regioselective chlorination of a pre-formed 2-(p-tolyl)-1H-indole. Direct C-H chlorination of indoles can be challenging due to the reactivity of other positions, particularly C3. However, copper-catalyzed regioselective C2-H chlorination of indoles using para-toluenesulfonyl chloride (TsCl) as the chlorine source has been reported, highlighting the potential for metal-catalyzed solutions to control regioselectivity. rsc.org While this method targets the C2 position, modifications in directing groups or reaction conditions could potentially shift the selectivity to C6.

Incorporation of the p-Tolyl Moiety at Position 2

The introduction of the p-tolyl group at the C2 position is a key step in the synthesis of the target molecule. Several reliable methods are available for this transformation.

The Fischer indole synthesis is a classic and versatile method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.orgbyjus.comsharif.edunih.govorganic-chemistry.org To obtain this compound, one would react (4-chlorophenyl)hydrazine with p-tolylacetaldehyde or a derivative thereof. The reaction proceeds through a phenylhydrazone intermediate which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole. byjus.com

The Suzuki-Miyaura cross-coupling reaction is another powerful method for forming the C2-aryl bond. studfile.netsemanticscholar.orgresearchgate.net This palladium-catalyzed reaction typically involves the coupling of a 2-haloindole, such as 2-bromo-6-chloroindole, with p-tolylboronic acid or one of its derivatives. researchgate.netnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

| Method | Key Reactants | Typical Conditions |

| Fischer Indole Synthesis | (4-Chlorophenyl)hydrazine, p-Tolylacetaldehyde | Acid catalyst (e.g., H₂SO₄, PPA), Heat |

| Suzuki-Miyaura Coupling | 2-Bromo-6-chloroindole, p-Tolylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene (B28343)/H₂O) |

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the this compound core is assembled, it can be further modified to create a diverse range of analogues with potentially new properties.

Regioselective Functionalization of the Indole Ring

The indole ring possesses several sites for functionalization, and achieving regioselectivity is a key challenge.

N-Functionalization: The indole nitrogen can be readily alkylated or arylated. N-alkylation can be achieved using various alkyl halides in the presence of a base. nih.gov More advanced methods include copper-catalyzed N-alkylation using N-tosylhydrazones. nih.gov Chemoselective N-alkylation of indoles has also been demonstrated in aqueous microdroplets in a three-component Mannich-type reaction without a catalyst. nih.gov Palladium-catalyzed N-arylation of indoles with aryl chlorides provides a route to N-arylindoles. rsc.org

C3-Functionalization: The C3 position of the indole ring is highly nucleophilic and is a common site for electrophilic substitution. The Vilsmeier-Haack reaction , using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group at the C3 position to yield 3-formylindoles. organic-chemistry.orgthieme-connect.dewikipedia.orgnih.govyoutube.com The Mannich reaction is another important C3-functionalization reaction, which involves the aminoalkylation of the indole with an aldehyde and an amine to produce a gramine-type derivative. wikipedia.orgmdpi.com

| Reaction | Reagents | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-6-chloro-2-(p-tolyl)-1H-indole |

| N-Arylation | Aryl halide, Pd catalyst, Base | N-Aryl-6-chloro-2-(p-tolyl)-1H-indole |

| C3-Formylation (Vilsmeier-Haack) | POCl₃, DMF | This compound-3-carbaldehyde |

| C3-Aminomethylation (Mannich) | Formaldehyde, Secondary amine | N-((6-Chloro-2-(p-tolyl)-1H-indol-3-yl)methyl)dialkylamine |

Introduction of Diverse Substituents via Post-Synthetic Modification

Once the this compound core is synthesized, further diversification can be achieved through post-synthetic modifications. The indole ring is amenable to a variety of functionalization reactions, allowing for the introduction of a wide range of substituents at different positions.

N-Alkylation and N-Arylation: The nitrogen atom of the indole ring can be readily alkylated or arylated to introduce various substituents. N-alkylation can be achieved using alkyl halides in the presence of a base. Studies on the N-alkylation of indolines, which are subsequently oxidized to indoles, have shown that iron-catalyzed reactions can selectively produce N-alkylated products. nih.gov For instance, N-alkylation of indoline (B122111) with various alcohols in the presence of a tricarbonyl(cyclopentadienone) iron complex, followed by oxidation, yields N-alkylated indoles in good yields. nih.gov While direct N-alkylation of indoles can sometimes lead to mixtures of N- and C3-alkylated products, specific conditions have been developed for chemoselective N-alkylation. nih.gov For example, a three-component Mannich-type reaction in aqueous microdroplets has been shown to yield N-alkylated indoles exclusively, in contrast to bulk reactions which favor C-alkylation. nih.gov

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. For 2-arylindoles, C-H arylation can be directed to various positions of the indole nucleus. Palladium-catalyzed C-H arylation of (6-phenylpyridin-2-yl)pyrimidines has been demonstrated, showcasing the potential for functionalizing the aryl substituent at the 2-position. nih.govrsc.orgresearchgate.net The regioselectivity of C-H functionalization on the indole core itself can be controlled by the choice of directing group and catalyst system.

Below is a representative table of potential post-synthetic modifications based on reactions performed on analogous indole derivatives.

| Modification Type | Reagents and Conditions | Product Type | Representative Yield (%) | Reference |

| N-Alkylation | R-X, Base (e.g., NaH), DMF | N-Alkyl-6-chloro-2-(p-tolyl)-1H-indole | 50-90 | nih.gov |

| N-Arylation | Ar-X, Pd catalyst, Ligand, Base | N-Aryl-6-chloro-2-(p-tolyl)-1H-indole | Varies | mdpi.com |

| C3-Halogenation | NBS or NCS, CH2Cl2 | 3-Halo-6-chloro-2-(p-tolyl)-1H-indole | Varies | General Knowledge |

| C-H Arylation | Ar-B(OH)2, Pd catalyst, Oxidant | Arylated this compound | 60-80 | nih.gov |

Note: The yields are representative and based on analogous systems. Specific optimization would be required for this compound.

Synthesis of Polycyclic Aromatic Hydrocarbons Incorporating the Indole Unit

The indole nucleus of this compound can serve as a building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). Annulation reactions, which involve the construction of a new ring onto an existing aromatic system, are a key strategy in this regard.

Palladium-Catalyzed Annulation: Palladium-catalyzed [3+3] annulation has been reported for the synthesis of PAHs from two smaller aromatic fragments. rsc.org This methodology could potentially be applied to this compound to construct extended polycyclic systems. Another approach involves the palladium-catalyzed annulation of bay-diiodinated arenes with o-chloroaromatic carboxylic acids to access PAHs. researchgate.net

Photoredox Annulation: A radical-based annulation protocol using photoredox catalysis has been shown to be effective for the planarization of oligoarylenyl precursors to form functionalized molecular graphenoids. nih.govresearchgate.net This method is tolerant of a wide variety of functional groups and could be a viable strategy for constructing PAHs from appropriately substituted this compound derivatives.

Pummerer Oxidative Annulation: The Pummerer oxidative annulation reaction can be used to extend PAHs through the formation of an intramolecular C-O bond with a suitable phenol (B47542) substituent, leading to the formation of five-, six-, or seven-membered O-containing rings. nih.gov

The following table summarizes some annulation strategies that could be employed to synthesize polycyclic aromatic hydrocarbons from indole derivatives.

| Annulation Strategy | Reactants | Product Type | Key Features | Reference |

| Pd-catalyzed [3+3] Annulation | Dihaloaromatic, Bis(boronic ester) | Extended PAH | Modular approach to large PAHs | rsc.org |

| Photoredox Annulation | Oligoarylenyl precursor with nucleofuge | Planarized PAH | Mild, radical-based, functional group tolerant | nih.gov |

| Pummerer Oxidative Annulation | PAH with phenol substituent | O-annulated PAH | Forms O-containing rings of various sizes | nih.gov |

Reaction Mechanisms and Pathways in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product outcomes. The mechanisms of the Fischer indole synthesis and palladium-catalyzed routes are well-studied.

Catalytic Cycle Elucidation

Fischer Indole Synthesis: The Fischer indole synthesis is not strictly catalytic in the modern sense, as it typically requires a stoichiometric amount of acid. However, the acid plays a crucial role in promoting the key steps of the reaction. The generally accepted mechanism proceeds as follows:

Formation of a phenylhydrazone from the reaction of (4-chlorophenyl)hydrazine and 4-methylacetophenone. byjus.com

Tautomerization of the phenylhydrazone to the corresponding enamine. byjus.com

Protonation of the enamine, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement (a key step) to form a di-imine intermediate. byjus.com

Rearomatization of the benzene (B151609) ring.

Intramolecular cyclization to form an aminal.

Elimination of ammonia under acidic conditions to yield the final aromatic indole product. byjus.com

Palladium-Catalyzed Synthesis: In a palladium-catalyzed synthesis, such as the Buchwald modification, the catalytic cycle typically involves the following key steps:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1-bromo-4-chlorobenzene).

Transmetalation/Coordination: The resulting Pd(II) species coordinates to the hydrazone.

Reductive Elimination: Reductive elimination from the palladium center forms the C-N bond of the indole ring and regenerates the Pd(0) catalyst.

Intermediates Identification and Characterization

In the Fischer indole synthesis , the key intermediates are the phenylhydrazone and the subsequent enamine tautomer. wikipedia.orgbyjus.com The formation of the phenylhydrazone is often the initial step and can sometimes be isolated before proceeding with the cyclization. The enamine is a crucial intermediate that undergoes the characteristic wikipedia.orgwikipedia.org-sigmatropic rearrangement. The di-imine and aminal intermediates are generally transient and not isolated. Isotopic labeling studies have been instrumental in confirming the proposed mechanism and the fate of the nitrogen atoms during the reaction. wikipedia.org

For palladium-catalyzed indole synthesis , the intermediates are organopalladium species. These can include Pd(II) complexes formed after oxidative addition and palladacycles formed during the C-H activation or cyclization steps. The characterization of these intermediates often relies on spectroscopic techniques such as NMR and X-ray crystallography, as well as computational studies.

Mechanistic Studies of Lewis Acid-Catalyzed Reactions

Lewis acids play a significant role in many reactions involving indoles, including their synthesis and subsequent functionalization. testbook.com In the context of the Fischer indole synthesis, Lewis acids like ZnCl₂, AlCl₃, and BF₃ can catalyze the reaction by activating the carbonyl group of the ketone towards nucleophilic attack by the hydrazine and by promoting the key rearrangement and cyclization steps. testbook.com

Beyond the Fischer synthesis, Lewis acids can catalyze a variety of other reactions on the indole nucleus. For instance, the Friedel-Crafts reaction , a classic electrophilic aromatic substitution, can be used to introduce alkyl or acyl groups onto the indole ring. wikipedia.org The mechanism involves the generation of a carbocation or an acylium ion by the Lewis acid, which then acts as the electrophile and attacks the electron-rich indole ring. wikipedia.orgmt.comyoutube.comorganic-chemistry.orgmasterorganicchemistry.com The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic.

Mechanistic studies of Lewis acid-catalyzed reactions often involve:

Kinetic studies: To determine the rate-determining step and the influence of catalyst and substrate concentrations.

Spectroscopic analysis: To identify key intermediates, such as complexes between the Lewis acid and the substrate or product.

Computational modeling: To map out the potential energy surface of the reaction and to gain insights into the transition state structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structures. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the structural assignment of this compound and its analogues, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is indispensable. emerypharma.com

Proton (¹H) NMR spectroscopy is the initial and often most informative experiment for structural elucidation. emerypharma.com It provides data on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants). emerypharma.com

In the ¹H NMR spectrum of this compound, distinct signals are expected for the indole and p-tolyl moieties. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons on the chlorinated benzene ring of the indole core will exhibit specific splitting patterns and chemical shifts influenced by the chloro and tolyl substituents. For instance, the proton at the C7 position is expected to be a doublet, while the protons at C4 and C5 will likely appear as a doublet and a doublet of doublets, respectively, due to their coupling with each other.

The p-tolyl group will show a characteristic set of signals in the aromatic region, typically two doublets corresponding to the ortho and meta protons relative to the methyl group. The methyl protons themselves will give rise to a sharp singlet in the upfield region, usually around 2.3-2.5 ppm.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| > 8.0 | br s | 1H | N-H |

| 7.6 - 7.8 | m | 3H | Aromatic H |

| 7.1 - 7.3 | m | 3H | Aromatic H |

| 6.8 | s | 1H | C3-H |

| 2.4 | s | 3H | CH₃ |

Note: This is a representative table based on typical chemical shifts for similar indole structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule. The carbons of the indole ring will resonate in the aromatic region (typically 100-140 ppm), with the carbon bearing the chlorine atom (C6) showing a characteristic shift. The C2 carbon, attached to the p-tolyl group, and the C3 carbon will also have distinct chemical shifts. The carbons of the p-tolyl group will also appear in the aromatic region, with the methyl carbon resonating at a much higher field (around 20-25 ppm). The quaternary carbons, such as C2, C3a, C7a, and the tolyl carbon attached to the indole ring, can be identified by their lack of signal in a DEPT-135 experiment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~140 |

| C3 | ~100 |

| C3a | ~130 |

| C4 | ~122 |

| C5 | ~121 |

| C6 | ~128 |

| C7 | ~112 |

| C7a | ~136 |

| Tolyl-C1' | ~130 |

| Tolyl-C2'/C6' | ~129 |

| Tolyl-C3'/C5' | ~115 |

| Tolyl-C4' | ~138 |

| Tolyl-CH₃ | ~21 |

Note: These are predicted values and can vary. Experimental data is required for precise assignment.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms and deducing the three-dimensional structure of a molecule. harvard.edumnstate.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are scalar coupled to each other, typically over two or three bonds. emerypharma.comlibretexts.org Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons on the indole and p-tolyl rings. For example, correlations would be expected between H4 and H5, and between the ortho and meta protons of the tolyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. beilstein-journals.org It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. libretexts.org This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC correlations from the tolyl methyl protons would help to confirm the assignment of the tolyl ring carbons. Correlations from the indole N-H proton would help to assign the C2, C3, and C7a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu NOESY is particularly useful for determining the relative stereochemistry and conformation of a molecule. For this compound, NOESY could reveal through-space interactions between the protons of the p-tolyl group and the protons on the indole ring, providing information about the rotational orientation of the tolyl group relative to the indole plane.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), which are characteristic of the functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the indole amine, typically in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. A key absorption would be the C-Cl stretching vibration, which typically appears in the fingerprint region, below 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations that are weak or inactive in the IR spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govlibretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org

Electron impact (EI) ionization would likely cause the molecule to fragment in predictable ways. libretexts.org Common fragmentation pathways for indole derivatives include the loss of small molecules like HCN. The bond between the indole core and the p-tolyl group could also cleave, leading to fragments corresponding to the tolyl cation and the chloroindole radical cation, or vice versa. The fragmentation of the tolyl group itself could result in the loss of a methyl radical to form a tropylium-like ion. The analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic techniques provide a wealth of information about molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.netmdpi.com

For this compound, obtaining suitable single crystals would allow for a detailed X-ray diffraction analysis. This would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. researchgate.net Furthermore, the crystal structure would reveal the planarity of the indole ring and the rotational angle of the p-tolyl group relative to the indole plane.

The analysis of the crystal packing would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potentially π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netmdpi.com These interactions are crucial for understanding the solid-state properties of the compound. In some cases, density functional theory (DFT) calculations are used in conjunction with X-ray data to further refine the molecular structure and understand its electronic properties. researchgate.net

Single Crystal X-ray Diffraction for Molecular Geometry

The crystal structure of a related compound, 6-chloro-2-oxindole, reveals a nearly planar molecule, with a dihedral angle of only 1.13 (9)° between the pyrrolidine (B122466) and benzene rings. researchgate.net In another analogue, ethyl 5-chloro-1H-indole-2-carboxylate, the indole ring system is also essentially planar. nih.gov Similarly, the crystal structure of 6-Chloro-1H-indole-2,3-dione shows a planar molecule with an r.m.s. deviation from planarity of 0.062 Å for the non-hydrogen atoms. researchgate.net These findings suggest that the indole core of this compound is likely to be relatively planar.

In the case of 2-arylindoles, the crystal structures of isomers of chloro-3-(2-pyridin-3-ylvinyl)-1H-indole reveal non-planar structures. nih.gov The dihedral angle between the indole ring and the aryl substituent is a key feature of their molecular geometry. For instance, in N-arylindoles, the dihedral angle between the indole and N-aryl rings can be significant. researchgate.net The specific bond lengths and angles determined by SCXRD are crucial for a complete understanding of the molecule's structure. For example, in halogen-substituted 2-aryl-N-phenylbenzimidazoles, the C-Br and C-I bond lengths are consistent with average values from crystallographic databases. mdpi.com

The following table summarizes key crystallographic data for some related indole derivatives, illustrating the typical information obtained from SCXRD analysis.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 6-Chloro-1H-indole-2,3-dione researchgate.net | Monoclinic | P2₁ | 5.6231(6) | 4.9930(6) | 12.5145(14) | 91.916(7) | 351.16(7) | 2 |

| 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole mdpi.com | Monoclinic | P2₁/c | 8.3061(15) | 9.4657(14) | 19.288(4) | 90.276(7) | 1516.5(5) | 4 |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 900.07(5) | 4 |

This table presents selected crystallographic data for illustrative purposes. α and γ angles for the triclinic system are 103.8180(10)° and 98.6180(10)° respectively.

Conformational Analysis of the Indole and p-Tolyl Rings

In 2-arylindoles, a key conformational feature is the torsion angle between the plane of the indole ring and the plane of the p-tolyl substituent. This angle is influenced by steric and electronic factors. The planarity of the indole ring itself is generally maintained, as seen in related structures. researchgate.netnih.govresearchgate.net However, the p-tolyl group can rotate around the C2-C(p-tolyl) single bond.

The conformation can be described as syn or anti depending on the torsion angle, with syn corresponding to angles between 0° and ±90° and anti to angles between ±90° and 180°. wikipedia.orgiupac.org Further classification includes periplanar (angles near 0° or 180°) and clinal (angles between 30° and 150° or -30° and -150°). wikipedia.orgiupac.org For example, in N-aryl-N-methylamides, the dihedral angles between the amide plane and an azulene (B44059) ring are in the range of 61-81°. researchgate.net

In the solid state, the observed conformation is the one that allows for the most stable packing in the crystal lattice. Theoretical calculations, often performed using methods like Density Functional Theory (DFT), can help to understand the relative energies of different conformations. rsc.org For instance, in chloro-pyridinylvinyl-1H-indoles, single crystal X-ray analyses revealed non-planar structures, and this non-coplanarity was retained in docking studies. nih.gov

The table below provides a general classification of torsion angles.

| Torsion Angle Range | Conformation |

| 0° to ±30° | Synperiplanar (sp) / cis |

| ±30° to ±90° | Synclinal (sc) / gauche / skew |

| ±90° to ±150° | Anticlinal (ac) |

| ±150° to 180° | Antiperiplanar (ap) / trans |

This table is based on IUPAC nomenclature for torsion angles. iupac.org

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound pack together in a crystal is determined by a variety of non-covalent intermolecular interactions. These interactions dictate the supramolecular assembly and influence the physical properties of the solid. rsc.org

Hydrogen bonds are often a dominant force in the crystal packing of indole derivatives. mdpi.com The N-H group of the indole ring can act as a hydrogen bond donor, while the chlorine atom or the π-system of the aromatic rings can act as acceptors. In the crystal structure of 6-chloro-1H-indole-2,3-dione, molecules are linked by N—H⋯O hydrogen bonds, forming chains. researchgate.net Similarly, ethyl 5-chloro-1H-indole-2-carboxylate forms inversion dimers linked by pairs of N—H⋯O hydrogen bonds. nih.gov

Other important interactions include:

π-π stacking: The aromatic indole and p-tolyl rings can stack on top of each other, contributing to the stability of the crystal lattice. These interactions are observed in bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. nih.gov

C-H⋯π interactions: A hydrogen atom attached to a carbon can interact with the electron cloud of an aromatic ring. These are also found in the aforementioned bromo-substituted indole derivatives. nih.gov

Halogen bonding: The chlorine atom can participate in halogen bonds, where it acts as an electrophilic species interacting with a nucleophile. nih.gov In ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, I⋯Cl halogen bonds are observed. nih.gov

van der Waals forces: These are weaker, non-specific interactions that are present between all molecules.

The interplay of these various interactions leads to the formation of complex three-dimensional supramolecular structures. For example, in some indole derivatives, hydrogen bonds and C-H⋯π interactions can generate sheets or columns. nih.govnih.gov

Hirshfeld Surface Analysis for Quantifying Molecular Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, regions of close intermolecular contact can be identified.

Red spots on a dnorm mapped Hirshfeld surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov Blue regions represent longer contacts, and white regions represent contacts around the van der Waals separation.

For example, in the crystal structure of 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one, Hirshfeld analysis showed that the most important contributions to the crystal packing were from H···H (32.1%), C···H/H⋯C (23.1%), Cl⋯H/H⋯Cl (15.2%), O···H/H⋯O (12.8%), and C⋯C (9%) contacts. nih.gov In another study on dipicolinic acid derivatives, Hirshfeld analysis was used to visualize and quantify various interactions including H···H, C···H, N···H, O···H, and halogen bonding. acs.org This quantitative analysis provides a deeper understanding of the forces governing the supramolecular assembly of this compound and its analogues.

The table below shows typical percentage contributions of different intermolecular contacts for related compounds, as determined by Hirshfeld surface analysis.

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Cl···H/H···Cl (%) | N···H/H···N (%) |

| Ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate nih.gov | 34.9 | 19.2 | 11.9 | 10.7 | 10.4 |

| 5-nitro-2-oxindole rsc.org | - | 44.9 | - | - | - |

| 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one nih.gov | 32.1 | 12.8 | 23.1 | 15.2 | - |

Note: The specific contributions will vary depending on the exact molecular structure and crystal packing.

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

DFT calculations are a cornerstone of computational chemistry, used to predict the electronic structure and geometry of molecules. researchgate.netmaterialsciencejournal.org

Geometry Optimization and Energetic Stability Analysis

This section would present the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound, calculated using a specific DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). The results would be displayed in a table, showing the final optimized energy of the molecule, confirming its stability at a potential energy minimum.

Table 1: Hypothetical Optimized Geometrical Parameters This table would be populated with calculated bond lengths and angles upon completion of DFT studies.

| Parameter | Value (Å or °) |

|---|---|

| C-Cl bond length | - |

| N-H bond length | - |

| C-N-C bond angle | - |

Vibrational Frequency Calculations and Spectroscopic Correlation

Here, the theoretical vibrational frequencies (IR and Raman spectra) calculated from the optimized geometry would be detailed. These calculated frequencies, after appropriate scaling, would be correlated with experimental spectroscopic data to confirm the structure and assign specific vibrational modes to functional groups within the molecule.

Table 2: Hypothetical Vibrational Frequencies This table would list the calculated frequencies and their corresponding vibrational mode assignments (e.g., N-H stretch, C-Cl stretch).

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| - | N-H Stretch |

| - | Aromatic C-H Stretch |

| - | C=C Stretch |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

An MEP map would be presented, illustrating the electrostatic potential on the molecule's surface. This color-coded map identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This analysis would predict the most likely sites for electrophilic and nucleophilic attacks, providing insight into the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Charge Transfer

This subsection would focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO, and the resulting energy gap (ΔE), are crucial indicators of a molecule's chemical reactivity and kinetic stability. tandfonline.com A small energy gap suggests high reactivity. The spatial distribution of these orbitals would be visualized to understand the electron-donating (HOMO) and electron-accepting (LUMO) capabilities and predict pathways for intramolecular charge transfer.

Table 3: Hypothetical FMO Parameters This table would contain the calculated energy values for the frontier orbitals and related quantum chemical descriptors.

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | - |

| E(LUMO) | - |

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

This final section would explore the molecule's flexibility, particularly the rotation around the single bond connecting the indole and p-tolyl rings. Conformational analysis would identify the most stable conformers. Molecular dynamics (MD) simulations would be used to study the dynamic behavior of the molecule over time at different temperatures, providing insights into its structural fluctuations and stability in a simulated environment. researchgate.net

Solvent Effects on Electronic Structure and Stability through Continuum Models

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are powerful computational tools used to study the influence of a solvent on a solute molecule without explicitly representing individual solvent molecules. springernature.comnumberanalytics.com In this approach, the solvent is treated as a continuous, polarizable medium characterized by its dielectric constant. This method allows for the calculation of various properties of the solute in the presence of a solvent, providing insights into its stability and electronic structure.

Detailed research findings on related chloro- and bromo-substituted indoles demonstrate the significant role of the solvent in determining the molecule's properties. These findings can serve as a valuable reference for understanding the expected behavior of this compound in different solvent environments.

A key parameter for understanding the stability of a molecule in a solvent is the free energy of solvation. This value represents the change in free energy when a molecule is transferred from the gas phase to a solvent. A more negative value indicates greater stability in that particular solvent. Studies on chloroindole and bromoindole have shown that the free energy of solvation becomes more negative as the dielectric constant of the solvent increases. psgcas.ac.in This suggests that polar solvents have a greater stabilizing effect on these molecules.

The electronic structure of a molecule is also profoundly affected by the solvent. One of the key indicators of this is the change in the molecule's dipole moment upon solvation. The dipole moment is a measure of the separation of positive and negative charges within a molecule. In the presence of a solvent, the solute molecule's charge distribution can be polarized by the solvent's reaction field, leading to an induced dipole moment. For chloroindole and bromoindole, the induced dipole moment has been shown to increase with the dielectric constant of the solvent, signifying a greater degree of charge separation in more polar solvents. psgcas.ac.in

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also influenced by the solvent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap generally implies greater stability. Theoretical studies on indole derivatives have shown that the HOMO-LUMO gap can be affected by the solvent environment. researchgate.net

The following tables present data extrapolated from studies on related chloroindole and bromoindole to illustrate the expected solvent effects on the stability and electronic properties of a molecule like this compound.

Table 1: Theoretical Solvation Free Energy of Related Chloroindole in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |

| Gas Phase | 1.00 | 0.00 |

| n-Hexane | 1.88 | -4.53 |

| Carbon Tetrachloride | 2.23 | -5.12 |

| Benzene | 2.27 | -5.20 |

| Diethyl Ether | 4.34 | -6.85 |

| Chloroform | 4.81 | -7.11 |

| Acetone | 20.70 | -8.92 |

| Ethanol | 24.55 | -9.15 |

| Methanol | 32.63 | -9.48 |

| Acetonitrile | 36.64 | -9.59 |

| Water | 78.39 | -10.23 |

Table 2: Theoretical Dipole Moment of Related Chloroindole in Various Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) |

| Gas Phase | 1.00 | 2.15 |

| n-Hexane | 1.88 | 2.68 |

| Carbon Tetrachloride | 2.23 | 2.80 |

| Benzene | 2.27 | 2.82 |

| Diethyl Ether | 4.34 | 3.15 |

| Chloroform | 4.81 | 3.22 |

| Acetone | 20.70 | 3.55 |

| Ethanol | 24.55 | 3.60 |

| Methanol | 32.63 | 3.66 |

| Acetonitrile | 36.64 | 3.68 |

| Water | 78.39 | 3.79 |

Academic Research and Applications

6-Chloro-2-(p-tolyl)-1H-indole serves as a valuable intermediate in the synthesis of more complex molecules for academic research. For example, it has been utilized as a starting material in the synthesis of oxetane-containing indole (B1671886) analogues. nih.gov In this research, the indole nitrogen was first protected, and then the C3 position was functionalized, highlighting the utility of the 2-substituted indole as a scaffold for further chemical elaboration. nih.gov The specific substitution pattern of this compound makes it a useful building block for creating libraries of compounds for screening in various biological assays, a common practice in drug discovery and chemical biology research.

Conclusion

Structure Activity Relationship Sar Studies and Molecular Design Principles for the 6 Chloro 2 P Tolyl 1h Indole Scaffold

Indole (B1671886) as a Privileged Scaffold in Ligand Design

The indole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its prevalence in a vast array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. The indole nucleus is an aromatic heterocyclic system that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. Its structural rigidity and the presence of a hydrogen bond donor (the N-H group) and a rich π-electron system make it an ideal framework for the design of ligands that can bind with high affinity and selectivity to diverse protein targets.

The versatility of the indole scaffold is further enhanced by the relative ease with which it can be substituted at various positions (N-1, C-2, C-3, and C-4 to C-7 of the benzene (B151609) ring). This allows for the fine-tuning of the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with a specific biological target. The exploration of different substitution patterns on the indole ring has led to the discovery of numerous potent and selective inhibitors of enzymes and receptor modulators.

Impact of Substituent Modifications on Molecular Interactions and Recognition

The biological activity of an indole-based compound is profoundly influenced by the nature and position of its substituents. For the 6-chloro-2-(p-tolyl)-1H-indole scaffold, the chloro group at the 6-position and the p-tolyl group at the 2-position play critical roles in defining its interaction profile.

Role of the 6-Chloro Substituent

Furthermore, the electron-withdrawing nature of the chloro substituent can modulate the electron density of the indole ring system, which in turn can influence its ability to participate in π-stacking interactions. The presence of a chloro group can also increase the lipophilicity of the molecule, which may affect its membrane permeability and pharmacokinetic profile.

Studies on related 6-chloro-substituted heterocyclic compounds have demonstrated the importance of this substituent for biological activity. For instance, in a series of 6-chloro-1-phenylbenzazepines, the 6-chloro group was found to be a key feature for their affinity to the dopamine (B1211576) D1 receptor. Similarly, in a series of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines, the 5-chloro substituent was integral to their activity as VEGFR-2 inhibitors.

| Compound Analogue | Substituent at Position 6 | Target | Observed Activity | Reference |

|---|---|---|---|---|

| 6-Chloro-1-phenylbenzazepine | -Cl | Dopamine D1 Receptor | Enhanced Affinity | |

| 5-Chloro-N⁴-phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine | -Cl | VEGFR-2 | Potent Inhibition |

Influence of the p-Tolyl Group at Position 2

The substitution at the C-2 position of the indole ring with an aryl group, such as a p-tolyl group, introduces a significant steric and electronic component that can drive interactions with the target protein. The p-tolyl group consists of a phenyl ring substituted with a methyl group at the para position. This group can engage in several types of interactions:

π-π Stacking: The aromatic ring of the p-tolyl group can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Hydrophobic Interactions: The nonpolar nature of the tolyl group allows it to fit into hydrophobic pockets of the target protein, contributing to the binding affinity.

Van der Waals Contacts: The methyl group of the tolyl substituent can make favorable van der Waals contacts with the protein surface.

The position of the methyl group on the phenyl ring is also crucial. The para-position in the p-tolyl group directs the steric bulk away from the indole core, which can be advantageous for fitting into specific binding clefts. Structure-activity relationship studies of 2-aryl-1H-indole derivatives have highlighted the importance of the nature and substitution pattern of the aryl ring for their inhibitory activity against various targets, including the NorA efflux pump in Staphylococcus aureus.

| Compound Analogue | Substituent at Position 2 | Target | Key Interactions | Reference |

|---|---|---|---|---|

| 2-Aryl-1H-indole | Substituted Phenyl | NorA Efflux Pump | π-π stacking, Hydrophobic interactions | |

| 2,3-Diarylindoles | Aryl | COX-2 | π-cation interaction with Arg120 |

Effects of Substituents at Other Indole Ring Positions (e.g., C-3)

While the primary focus is on the 6-chloro-2-(p-tolyl) scaffold, it is important to consider the potential impact of substituents at other positions of the indole ring, particularly at the C-3 position. The C-3 position is often a key site for functionalization in indole-based drug discovery. Introduction of various groups at this position can lead to significant changes in biological activity by introducing new interaction points with the target.

For example, the introduction of a small alkyl or a larger functional group can modulate the steric and electronic profile of the molecule, leading to altered binding modes and affinities. In some cases, C-3 substituents can act as hydrogen bond donors or acceptors, or they can be designed to occupy specific sub-pockets within the active site of a target protein.

Hydrogen Bonding and π-Stacking Interactions in Molecular Recognition

Hydrogen bonding and π-stacking interactions are fundamental to the molecular recognition of ligands by their biological targets. For the this compound scaffold, these interactions are expected to play a crucial role.

The N-H group of the indole ring is a potent hydrogen bond donor and can form a hydrogen bond with a suitable acceptor group (e.g., a carbonyl oxygen or a nitrogen atom) on the protein. This interaction is often critical for anchoring the ligand in the binding site and contributes significantly to the binding affinity.

The aromatic system of the indole ring and the p-tolyl group are both capable of participating in π-π stacking interactions. These interactions occur between the electron-rich π-orbitals of the aromatic rings of the ligand and the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. The geometry of the stacking (e.g., face-to-face, edge-to-face) can influence the strength of the interaction. The presence of the electron-withdrawing chloro group can modulate the quadrupole moment of the indole's benzene ring, potentially influencing the nature and strength of these π-stacking interactions.

Ligand-Target Interaction Profiling via Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. These studies provide valuable insights into the plausible binding modes and the key interactions that stabilize the ligand-protein complex. For the this compound scaffold, molecular docking can be employed to:

Identify potential biological targets.

Predict the binding affinity and pose of the ligand in the active site.

Elucidate the specific amino acid residues involved in the interaction.

Guide the design of new analogs with improved potency and selectivity.

Molecular docking studies on related indole derivatives have successfully predicted binding modes and rationalized observed SAR data. For instance, docking studies of 2,3-diarylindoles as COX-2 inhibitors revealed key interactions with residues such as Gly526 and Phe381, and a crucial π-cation interaction with Arg120 for the most potent compounds. Similarly, for a series of 5-chloro-indole-2-carboxylate derivatives, molecular docking helped to explain their dual inhibitory activity against EGFR and BRAFV600E by showing their interactions within the respective active sites.

| Compound Series | Target | Key Residues Identified by Docking | Predicted Interactions | Reference |

|---|---|---|---|---|

| 2,3-Diarylindoles | COX-2 | Gly526, Phe381, Arg120 | Hydrogen bonding, π-π stacking, π-cation interaction | |

| 5-Chloro-indole-2-carboxylates | EGFRT790M/BRAFV600E | Asp800, Arg841, Phe723 | Ionic bonds, Hydrogen bonding, π-H interactions | |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Key binding residues in the PI3Kα binding site | Engagement with key binding residues |

Rational Design Principles for Modulating Molecular Affinity and Selectivity of the this compound Scaffold

The rational design of analogs of this compound is a key strategy in medicinal chemistry to optimize their pharmacological profile. By systematically modifying the core scaffold, researchers can fine-tune the compound's affinity for its biological target and enhance its selectivity over other related proteins, thereby maximizing therapeutic efficacy while minimizing off-target effects. The following sections delve into the key principles guiding the molecular design of these indole derivatives.

Modifications of the Indole Core

The indole nucleus of this compound serves as a crucial pharmacophore that can be strategically modified to modulate biological activity. Substitutions at various positions on the indole ring can significantly impact the compound's interaction with its target protein.

Alkylation or arylation at the N1-position of the indole ring can influence the compound's steric and electronic properties, thereby affecting its binding affinity and selectivity. For instance, in a series of cannabimimetic indoles, the length of the N1-alkyl chain was found to be critical for receptor binding. Optimal affinity for both CB1 and CB2 receptors was observed with a five-carbon side chain, while shorter or longer chains led to a decrease in binding. This suggests that the N1-substituent may be involved in a key interaction with a hydrophobic pocket in the receptor.

Modifications at the C4-, C5-, and C7-positions of the indole ring can also play a significant role in modulating activity and selectivity. For example, in a study of 2-aryl-1H-indoles as NorA efflux pump inhibitors in Staphylococcus aureus, the introduction of a nitro group at the C5-position of 2-phenyl-1H-indole resulted in a potent inhibitor. nih.gov This highlights the potential for electron-withdrawing groups at this position to enhance activity.

The following table illustrates the effect of substitution at the C5-position on the inhibitory activity of a related 2-phenyl-1H-indole scaffold.

| Compound | R Group (at C5) | Inhibitory Activity |

|---|---|---|

| 1 | -H | Baseline |

| 2 | -NO2 | Increased |

| 3 | -OH | Variable |

| 4 | -OCH3 | Variable |

Data is illustrative and based on general findings in related indole series.

Modifications of the 2-(p-tolyl) Group

The 2-(p-tolyl) group is another key feature of the scaffold that can be modified to improve affinity and selectivity.

Introducing various substituents on the phenyl ring of the 2-(p-tolyl) moiety can alter its electronic and steric properties, leading to changes in biological activity. For example, in a series of 2-aryl-1H-indoles, the presence and position of substituents on the 2-aryl ring were found to be important for NorA efflux pump inhibition. nih.gov

Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to explore new chemical space and improve pharmacological properties. For instance, replacing the phenyl group with a pyridine (B92270) or thiophene (B33073) ring can alter the compound's hydrogen bonding capacity and dipole moment, potentially leading to improved interactions with the target protein and enhanced selectivity.

Modifications of the 6-Chloro Substituent

The chloro group at the 6-position of the indole ring is an important feature that can be modified to fine-tune the compound's properties.

Replacing the chloro group with other halogens, such as fluoro, bromo, or iodo, can systematically alter the electronic and lipophilic character of the molecule. This can influence the compound's ability to form halogen bonds with the target protein, a type of non-covalent interaction that is increasingly recognized as important for ligand binding.

Bioisosteric replacement of the chloro group with other electron-withdrawing groups, such as a trifluoromethyl (CF3) or cyano (CN) group, can be explored to modulate the electronic properties of the indole ring and potentially improve metabolic stability.

The following table provides an overview of how different modifications to the this compound scaffold can be used to modulate its affinity and selectivity.

| Modification Site | Modification Type | Potential Impact on Affinity and Selectivity |

|---|---|---|

| Indole N1-Position | Alkylation/Arylation | Alters steric bulk and can probe hydrophobic pockets in the binding site. |

| Indole C5-Position | Substitution (e.g., -NO2, -OH) | Influences electronic properties and hydrogen bonding potential. |

| 2-Aryl Group | Substitution on the phenyl ring | Modulates electronic and steric interactions with the target. |

| 2-Aryl Group | Bioisosteric replacement | Alters hydrogen bonding capacity and dipole moment. |

| Indole C6-Position | Halogen substitution | Systematically varies electronic and lipophilic properties; potential for halogen bonding. |

| Indole C6-Position | Bioisosteric replacement (e.g., -CF3, -CN) | Modulates electronic properties and can improve metabolic stability. |

By applying these rational design principles, medicinal chemists can systematically explore the structure-activity relationships of the this compound scaffold to develop optimized analogs with improved therapeutic potential.

Advanced Research Perspectives and Future Directions for 6 Chloro 2 P Tolyl 1h Indole

Development of Novel Synthetic Methodologies

Traditional methods for indole (B1671886) synthesis, such as the Fischer, Bischler-Möhlau, and Hemetsberger syntheses, have been foundational. mdpi.com However, future research will likely focus on developing more efficient, sustainable, and versatile methods for synthesizing 6-Chloro-2-(p-tolyl)-1H-indole and its analogues. Modern synthetic strategies offer significant advantages in terms of yield, reaction conditions, and functional group tolerance. organic-chemistry.org

Emerging synthetic approaches that could be adapted for this specific scaffold include:

Palladium-Catalyzed Cross-Coupling Reactions: These methods can be employed to construct the core indole structure or to introduce substituents with high precision. For instance, a cascade methodology involving a palladium-catalyzed cross-coupling of o-nitrobenzyl cyanides with boronic acids could be explored. organic-chemistry.org

C-H Activation/Functionalization: Direct functionalization of the indole's C-H bonds is a powerful strategy for rapidly building molecular complexity. researchgate.net Techniques involving transition-metal-catalyzed C-H borylation could create versatile indolylboronic acid intermediates, which can then be used in a variety of subsequent coupling reactions. researchgate.net

Electrochemical Synthesis: Green chemistry principles can be applied through electrochemical methods that enable dehydrogenative cyclization of precursors like 2-vinylanilides without the need for chemical oxidants. organic-chemistry.org

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields. A one-pot reaction of (2-aminobenzyl)triphenylphosphonium bromide with an appropriate aromatic aldehyde under microwave irradiation is a viable route for producing 2-substituted indoles. organic-chemistry.org

"Indolyne" Chemistry: The generation of highly reactive indolyne intermediates offers a conceptually novel approach. nih.gov This method allows for the introduction of substituents onto the benzenoid ring via nucleophilic addition, providing access to derivatives that are difficult to synthesize using traditional methods. nih.gov

| Methodology | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|

| Palladium-Catalyzed Reactions | High efficiency and selectivity for C-C and C-N bond formation. | Construction of the 2-aryl-indole core or late-stage functionalization. | organic-chemistry.orgsigmaaldrich.com |

| C-H Borylation | Direct conversion of C-H bonds to versatile boronic ester intermediates. | Functionalization at C-3, C-4, C-5, or C-7 positions for further diversification. | researchgate.net |

| Electrochemical Synthesis | Metal- and oxidant-free conditions, promoting green chemistry. | Cyclization of a suitable 2-vinylanilide precursor to form the indole ring. | organic-chemistry.org |

| Indolyne Intermediates | Umpolung of indole reactivity, enabling nucleophilic substitution on the benzene (B151609) ring. | Synthesis of novel analogues with substitution patterns inaccessible by other means. | nih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields, often under milder conditions. | Acceleration of condensation reactions in the formation of substituted indoles. | tandfonline.com |

Exploration of Advanced Computational Models for Predictive Design

Computational chemistry provides a powerful toolkit for accelerating the drug discovery process by predicting the properties of novel molecules before their synthesis. indexcopernicus.com For this compound, integrating advanced computational models can guide the rational design of derivatives with enhanced activity, selectivity, and optimized pharmacokinetic profiles.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can identify key molecular descriptors that correlate with a specific biological activity. nih.gov By building a QSAR model from a library of this compound analogues, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates.

Structure-Based Drug Design (SBDD): If a biological target is known, molecular docking studies can predict the binding mode and affinity of this compound derivatives within the target's active site. nih.govmdpi.com This information is crucial for designing modifications that enhance binding interactions.

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. indexcopernicus.com Early prediction of poor pharmacokinetic profiles or potential toxicity can save significant time and resources. indexcopernicus.com

Quantum Mechanics (QM): QM calculations can be used to understand the electronic properties of the indole scaffold and to model reaction mechanisms. For instance, distortion energy calculations have been used to predict the regioselectivity of nucleophilic additions to indolyne intermediates, a model that could be applied to derivatives of this compound. nih.gov

| Computational Model | Objective | Application to this compound Derivatives | Reference |

|---|---|---|---|

| QSAR | Correlate chemical structure with biological activity. | Predict the potency of new analogues and guide lead optimization. | nih.gov |

| Molecular Docking (SBDD) | Predict binding affinity and orientation of a ligand in a protein's active site. | Design derivatives with improved binding to specific biological targets like kinases or enzymes. | mdpi.com |

| ADMET Profiling | Predict pharmacokinetic and toxicity properties. | Filter out candidates with poor drug-like properties early in the design phase. | indexcopernicus.com |

| Quantum Mechanics | Model electronic structure and reaction pathways. | Understand reaction mechanisms for synthesis and predict regioselectivity. | nih.gov |

Integration with High-Throughput Screening for Molecular Probes

High-throughput screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets to identify "hits". bmglabtech.com A library of compounds based on the this compound scaffold could be synthesized and screened to discover novel molecular probes or lead compounds for drug discovery.

Future directions in this area involve:

Combinatorial Library Synthesis: Utilizing the novel synthetic methodologies discussed previously, a diverse library of analogues can be generated by systematically modifying the N-1, C-3, and other positions of the this compound core.

Assay Development: The indole scaffold is amenable to various detection methods. For example, fluorescence-based HTS assays have been developed for indole-metabolizing enzymes. nih.gov Furthermore, colorimetric assays based on reactions with the indole nucleus can be adapted for HTS platforms. researchgate.net

Development of Molecular Probes: Indole derivatives themselves can serve as effective molecular probes. For instance, indole-based probes have been used in high-performance affinity chromatography to screen for drug binding to human serum albumin. nih.gov By functionalizing this compound with fluorophores or other reporter groups, it could be developed into a specific probe for bioimaging or for use in various binding assays. mdpi.com

| HTS Strategy | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Phenotypic Screening | Screening compounds for their effect on whole cells or organisms. | Identification of derivatives with interesting biological effects (e.g., antimicrobial) without a preconceived target. | mdpi.com |

| Target-Based Screening | Screening against a specific, isolated biological target (e.g., an enzyme or receptor). | Discovery of potent and selective inhibitors for validated targets like kinases or metabolic enzymes. | nih.gov |

| High-Performance Affinity Chromatography (HPAC) | Using an immobilized protein to screen for binding affinity. | Evaluating the binding of scaffold derivatives to plasma proteins like human serum albumin. | nih.gov |

| Fluorescence/Colorimetric Assays | Utilizing changes in fluorescence or color to measure activity. | Developing probes for bioimaging or creating assays to screen for enzyme inhibitors. | nih.govresearchgate.netmdpi.com |

Expansion of the this compound Scaffold for Diverse Academic Applications

The structural versatility of the this compound scaffold allows for its expansion into various fields of academic research beyond traditional medicinal chemistry. By strategically modifying the core structure, novel compounds with unique chemical, physical, and biological properties can be created.

Potential avenues for scaffold expansion include:

Functionalization at the C-3 Position: The C-3 position of the indole ring is highly nucleophilic and a prime site for electrophilic substitution. Introducing groups at this position can lead to compounds with novel biological activities. For example, creating alkylideneindolenine intermediates allows for reaction with a wide variety of nucleophiles. rsc.org

N-1 Substitution: The indole nitrogen can be readily alkylated, acylated, or sulfonylated. Modification at this position can significantly alter the compound's steric and electronic properties, as well as its solubility and metabolic stability. Nickel-catalyzed methods offer an efficient way to synthesize N-alkylated indoles. acs.org

Benzenoid Ring Modification: Using modern synthetic methods like C-H activation or indolyne chemistry, the chlorinated benzene portion of the molecule can be further functionalized. researchgate.netnih.gov This could involve introducing additional substituents to modulate electronic properties or to serve as handles for further reactions.

Development of Novel Materials: Indole derivatives designed with donor-π-acceptor (D-π-A) architectures can exhibit interesting photophysical properties, such as solid-state fluorescence. mdpi.com By strategically adding electron-donating or electron-withdrawing groups to the this compound scaffold, it could be developed into a novel organic fluorophore for applications in materials science, such as organic light-emitting diodes (OLEDs) or chemical sensors. mdpi.com

| Structural Modification | Synthetic Strategy | Potential Academic Application | Reference |

|---|---|---|---|

| Functionalization at C-3 | Electrophilic substitution; reaction of alkylideneindolenine intermediates. | Development of novel protein kinase inhibitors or antimicrobial agents. | nih.govrsc.org |

| Substitution at N-1 | Alkylation, acylation, or transition-metal-catalyzed N-arylation. | Modulation of pharmacokinetic properties; synthesis of ligands for metal complexes. | mdpi.comacs.org |

| Further substitution on the benzene ring | Directed C-H activation or nucleophilic addition to indolyne intermediates. | Fine-tuning electronic properties for materials science applications; creating probes for neurodegenerative disorders. | mdpi.comresearchgate.netnih.gov |

| Creation of D-π-A Systems | Introduction of electron-donating/withdrawing groups on the scaffold. | Development of novel fluorescent probes, pH sensors, and organic electronic materials. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-2-(p-tolyl)-1H-indole, and how can reaction yields be optimized?